1-(Propan-2-yl)-2-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yl)-2-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclohexane ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propan-2-yl)-2-azaspiro[3.4]octane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable cyclohexanone derivative with an amine under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the propan-2-yl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)-2-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(Propan-2-yl)-2-azaspiro[3.4]octane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-2-azaspiro[3.4]octane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2,6-Diazaspiro[3.4]octane: Another spirocyclic compound with similar structural features but different substituents.
Spirocyclic Oxindoles: Compounds with a spiro junction between an oxindole and another ring, used in medicinal chemistry.
Uniqueness: 1-(Propan-2-yl)-2-azaspiro[3.4]octane is unique due to its specific spirocyclic structure and the presence of the propan-2-yl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-propan-2-yl-2-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8(2)9-10(7-11-9)5-3-4-6-10/h8-9,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTAWPYPYZTWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCCC2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.